4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of a broader class of arylpiperazine derivatives, which are known for their diverse pharmacological activities. The presence of the methoxyphenyl group and the trifluoromethyl group in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with 4-(2-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The presence of the methoxyphenyl and trifluoromethyl groups enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
When compared to other arylpiperazine derivatives, 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors but lacks the trifluoromethyl group.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares the piperazine core but has different substituents.
Urapidil: An antihypertensive agent with a similar mechanism of action but different structural features.
These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H19F3N4O |
---|---|
Molecular Weight |
352.35 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H19F3N4O/c1-12-21-15(17(18,19)20)11-16(22-12)24-9-7-23(8-10-24)13-5-3-4-6-14(13)25-2/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
IJAHAHWRRIMPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C(F)(F)F |
Origin of Product |
United States |
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